DIRECT BLUE 202
Description
DIRECT BLUE 202 (C.I. This compound, CAS 90249-26-6) is an azo-based metal complex dye widely utilized in textile industries for its vivid greenish-blue coloration and moderate fastness properties . Its molecular structure features an azo chromophore coordinated with metal ions, which enhances stability and light resistance. Key performance metrics under ISO standards include acid resistance (4/5), alkali resistance (4–5/5), light fastness (5–6/8), and soaping resistance (2–3/5) . Industrial production methods often involve diazotization and coupling reactions, followed by metallization with copper or chromium ions to achieve the final complex .
Properties
CAS No. |
107043-92-5 |
|---|---|
Molecular Formula |
C11H8N2S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Direct Blue 202 typically involves the diazotization of aromatic amines followed by coupling with appropriate coupling components. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reactions. The specific aromatic amines and coupling components used can vary, but they generally include compounds such as benzidine and its derivatives.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from the aromatic amine, which is then coupled with a coupling component in an alkaline medium. The resulting dye is then purified, dried, and processed into a usable form for various applications.
Chemical Reactions Analysis
Types of Reactions: Direct Blue 202 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines and other simpler compounds.
Substitution: Substituted derivatives of the original dye.
Scientific Research Applications
Direct Blue 202 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in various chemical processes and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
The mechanism of action of Direct Blue 202 involves its ability to bind to fibers and other substrates through various interactions, including hydrogen bonding and van der Waals forces. The dye molecules align themselves along the fibers, allowing for strong adherence and vibrant coloration. In biological applications, the dye can interact with cellular components, making it useful for staining and visualization.
Comparison with Similar Compounds
DIRECT BLUE 201 (CAS 60800-55-7)
- Molecular Formula : C₃₀H₁₆Cl₂N₄Na₂O₈S₂
- Molecular Weight : 741.48 g/mol
- Key Differences: Contains sulfonic acid groups (-SO₃Na) and chlorine substituents, enhancing solubility and hue intensity compared to this compound . Lacks explicit documentation of metal complexation, suggesting it may be a non-metallized azo dye, which typically results in lower light and wash fastness compared to metal-complexed variants .
DIRECT BLUE 4GL (Supplier: Nippon Kagaku)
- A commercially analogous dye with similar applications but differing in substituent groups.
- Exhibits marginally higher water resistance (3/5) but lower alkali resistance (3–4/5) compared to this compound, likely due to variations in sulfonation and metallization .
Performance Comparison Table
Research Findings
Metal Complexation Impact: this compound’s metal coordination improves light fastness by 1–2 grades over non-metallized analogues like DIRECT BLUE 201 . However, metallization can reduce solubility, necessitating sulfonic acid groups for industrial applicability. Comparative studies suggest that chromium complexes (common in this compound) offer superior thermal stability compared to copper-based analogues, though environmental concerns limit their use in some regions .
Substituent Effects :
- Chlorine and sulfonic acid groups in DIRECT BLUE 201 enhance color vibrancy but may compromise wash fastness due to steric hindrance during fiber binding .
- DIRECT BLUE 4GL’s higher water resistance correlates with its optimized sulfonation level, balancing solubility and dye-fiber affinity .
Environmental and Regulatory Considerations: this compound’s chromium content necessitates compliance with REACH and Oeko-Tex standards, whereas non-metallized dyes like DIRECT BLUE 201 face fewer restrictions but exhibit inferior performance .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of DIRECT BLUE 202?
- Methodological Answer : Combine UV-Vis spectroscopy (to confirm λmax and molar absorptivity) with reverse-phase HPLC (to assess purity and detect degradation byproducts). Calibrate instruments using certified reference standards, and validate results through triplicate measurements . For structural confirmation, employ high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR, ensuring solvent compatibility with the dye’s solubility profile .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts and improve yield?
- Methodological Answer : Systematically vary reaction parameters (e.g., temperature, pH, reactant molar ratios) using a factorial design of experiments (DoE). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using FT-IR. Compare yields and byproduct profiles with literature data, adjusting purification steps (e.g., recrystallization solvents, column chromatography gradients) iteratively .
Q. What environmental impact assessment protocols are suitable for studying this compound in aqueous systems?
- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna immobilization tests) under standardized OECD guidelines. Quantify biodegradability via closed-bottle tests with microbial consortia, and analyze photodegradation kinetics using simulated sunlight exposure coupled with LC-MS to identify breakdown products .
Advanced Research Questions
Q. How do structural modifications to this compound alter its adsorption efficiency on cellulose-based substrates?
- Methodological Answer : Synthesize derivatives with targeted functional groups (e.g., sulfonic acid substitutions) and evaluate adsorption isotherms using Langmuir and Freundlich models. Characterize substrate interactions via X-ray photoelectron spectroscopy (XPS) and zeta potential measurements. Correlate findings with computational simulations (e.g., DFT for charge distribution analysis) .
Q. What experimental designs can resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Replicate conflicting studies under controlled conditions, documenting all variables (e.g., buffer composition, light exposure). Use Arrhenius plots to model thermal degradation kinetics and identify critical stability thresholds. Cross-validate results with accelerated aging studies and meta-analyses of existing datasets to isolate confounding factors .
Q. How can researchers address discrepancies in the literature regarding the dye’s mechanism of interaction with metal ions?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and stoichiometry. Compare results across ionic strength gradients and competing ligands. Use EXAFS spectroscopy to probe coordination geometry and validate hypotheses through competitive binding assays .
Methodological Frameworks for Robust Inquiry
- Data Contradiction Analysis : Apply triangulation by integrating experimental replication, computational modeling, and meta-analysis. Clearly report uncertainties and alternative interpretations in datasets .
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to ensure clarity and reproducibility .
- Literature Integration : Use advanced database search strategies (e.g., Boolean operators, truncation) in platforms like SciFinder and ScienceDirect to locate spectral data, synthetic protocols, and toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
